molecular formula C21H21N5OS B3787774 N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3787774
M. Wt: 391.5 g/mol
InChI Key: IFNLJBQOMFTLME-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazoles often involve the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole derivatives in biological systems is diverse and depends on the specific derivative and its target. For example, some thiazole derivatives have been found to have antimicrobial activity .

Future Directions

Thiazoles continue to be an area of active research, with ongoing efforts to synthesize new derivatives and explore their potential applications, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(naphthalen-1-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-15-20(28-14-23-15)10-5-11-22-21(27)19-13-26(25-24-19)12-17-8-4-7-16-6-2-3-9-18(16)17/h2-4,6-9,13-14H,5,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNLJBQOMFTLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCNC(=O)C2=CN(N=N2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide

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